molecular formula C17H24N2O3 B6499588 2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide CAS No. 953947-25-6

2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide

Cat. No.: B6499588
CAS No.: 953947-25-6
M. Wt: 304.4 g/mol
InChI Key: LIKBCVYZYAKZFZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide is a synthetic amide derivative characterized by a morpholine ring substituted with a phenyl group and an oxo-ethyl side chain. The compound’s structure combines a rigid morpholine core with a branched propanamide moiety, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-11-15(20)19-9-10-22-14(12-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBCVYZYAKZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)N1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the formation of the phenylmorpholine core. This can be achieved through the reaction of phenol with morpholine under acidic conditions to form 2-phenylmorpholine

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxo group.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to 2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide exhibit significant antitumor properties. For instance, derivatives containing morpholine structures have demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the modulation of specific molecular targets such as enzymes and receptors involved in cancer progression.

CompoundActivityReference
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-oneAntitumor
2,2-Dimethyl-N-[2-oxo-2-(2-morpholin-4-yl)ethyl]propanamideCytotoxicity (in vitro)

Analgesic Properties
The compound's structural characteristics suggest potential analgesic effects. Morpholine derivatives are often investigated for their ability to interact with pain pathways in the body, potentially offering new avenues for pain management therapies.

Chemical Biology

Enzyme Inhibition Studies
The compound has been explored for its inhibitory effects on specific enzymes. For example, it may act as a COX inhibitor, which is crucial in managing inflammation and pain. Understanding its interaction with these enzymes can lead to the development of more effective anti-inflammatory drugs.

Neuropharmacology

Cognitive Enhancers
Given the presence of the morpholine moiety, there is interest in exploring the compound's potential as a cognitive enhancer. Compounds with similar structures have been linked to improved cognitive functions and memory enhancement in preclinical studies.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The optimization of synthetic routes is crucial for enhancing yield and purity, which is essential for both research and potential therapeutic applications.

Synthesis Overview

  • Formation of Intermediate : Reaction of 4-fluoroaniline with acetic anhydride.
  • Morpholine Ring Formation : Reaction with 2-chloroacetyl chloride.
  • Final Coupling : Coupling with 2-oxo derivatives under controlled conditions.

Future Research Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigating its safety profile and efficacy in clinical settings will be critical for advancing its applications in medicine.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and morpholine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound is compared to seven structurally related propanamide derivatives (Table 1). Key differences lie in substituents, molecular weights, and synthetic routes, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Notable Features
Target Compound : 2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide 2-Phenylmorpholin-4-yl, oxo-ethyl C₁₈H₂₄N₂O₃ 316.4 Not explicitly described (hypothesized via amidation) Morpholine ring enhances solubility; phenyl group aids lipophilicity.
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-coumarin-7-yl)propanamide 2-Fluoro-biphenyl, coumarin C₂₆H₁₉FNO₄ 428.4 Schotten-Baumann reaction between (±)-flurbiprofen and coumarin amine Coumarin moiety introduces fluorescence and potential anticoagulant activity.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Acetyl, isopropylphenyl C₂₀H₂₇N₂O₄ 347.4 Acylation with acetyl chloride Acetyl group increases electrophilicity; isopropylphenyl enhances hydrophobicity.
2-Methyl-N-[trichloro-1-(pyrazolyl-thioureido)ethyl]propanamide Trichloroethyl, pyrazolone-thioureido C₁₆H₁₇Cl₃N₄O₂S 443.8 Thiourea coupling Trichloroethyl group may improve metabolic resistance; thiourea supports metal coordination.
N-Benzyl-N-(4-{2-[(2-methylpropyl)amino]-2-oxoethyl}phenyl)propanamide Benzyl, methylpropylamino C₂₂H₂₇N₂O₂ 357.5 Multi-step alkylation/amidation Tertiary amide structure reduces hydrogen-bonding capacity.
N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide Dimethylphenyl, isoindole-dione C₂₀H₁₈N₂O₃ 334.4 Amidation with isoindole-dione Isoindole-dione group introduces π-π stacking potential.
2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide Trifluoromethylphenyl C₁₂H₁₄F₃NO 245.2 Direct amidation Trifluoromethyl group enhances electronegativity and oxidative stability.

Biological Activity

2,2-Dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₂O₂
  • Molecular Weight : 301.39 g/mol

The compound features a morpholine ring, which is known for its role in drug design due to its ability to enhance solubility and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (breast)15.63Induction of apoptosis via p53 pathway
A549 (lung)12.34Cell cycle arrest at G0-G1 phase
HeLa (cervical)10.45Inhibition of DNA synthesis

The compound's mechanism involves the activation of apoptotic pathways, particularly through the upregulation of p53 and caspase cascades, leading to increased apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The proposed mechanism includes:

  • Reduction of Reactive Oxygen Species (ROS) : The compound decreases ROS levels in neuronal cells, thus mitigating oxidative damage.
  • Modulation of Neuroinflammatory Responses : It appears to downregulate pro-inflammatory cytokines, contributing to a protective effect against neurodegeneration .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis within 24 hours of exposure .
  • Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative diseases .

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